An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid through single-crystal X-ray diffraction. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document offers researchers, scientists, and drug development professionals a detailed walkthrough of the experimental and computational procedures, from crystal growth to structure refinement and analysis. While specific experimental data for the title compound is not publicly available, this guide leverages data from the closely related analogue, 4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, to illustrate the core concepts and analytical workflow.
Introduction: The Significance of Structural Elucidation
The biphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds and functional materials.[1][2] The specific spatial arrangement of substituents on the biphenyl core dictates the molecule's conformation, including the critical dihedral angle between the two phenyl rings.[3][4] This, in turn, governs its intermolecular interactions and, consequently, its physicochemical properties and biological activity.[3][5] 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, with its amino, carboxylic acid, and benzyloxy functionalities, presents a molecule with the potential for a rich network of hydrogen bonds and other non-covalent interactions, making its solid-state structure particularly compelling for study.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid.[6][7] It provides precise information on bond lengths, bond angles, and torsion angles, offering an unparalleled glimpse into the molecule's three-dimensional architecture and packing in the crystalline state.[7][8] This guide will delineate the critical steps and underlying principles of SCXRD, providing a robust framework for researchers undertaking similar structural investigations.
The Foundation: Synthesis and Crystallization
A successful X-ray diffraction study begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.
Synthesis of Biphenyl Carboxylic Acid Derivatives
The synthesis of biphenyl derivatives can often be achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[3] For instance, a general approach could involve the palladium-catalyzed coupling of a substituted bromobenzene with a corresponding phenylboronic acid.[9]
A plausible synthetic route to the title compound could involve the coupling of a protected aminophenylboronic acid with a benzyloxy-substituted bromobenzoic acid, followed by deprotection. The purification of the final product is crucial, as impurities can significantly impede crystallization.[3][10] Techniques such as column chromatography and recrystallization are commonly employed to achieve the high purity required for growing diffraction-quality crystals.[3][10]
The Art and Science of Crystallization
Crystallization is a process where a solute transitions from a solution to a highly ordered solid state.[10][11] The goal is to grow single crystals of sufficient size (typically 0.1 - 0.4 mm in at least two dimensions) and quality, free from cracks and other defects.[12]
Core Principle: Crystallization relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[10][13] This is typically achieved by leveraging the differential solubility of the compound in a given solvent at varying temperatures.[13]
Experimental Protocol: Slow Evaporation
A widely used and effective method for growing single crystals of organic molecules is slow evaporation.
-
Solvent Selection: The choice of solvent is critical.[13] An ideal solvent will dissolve the compound when heated but will have limited solubility at room temperature.[13] For biphenyl carboxylic acids, polar solvents such as ethanol, methanol, or acetone, or a mixture of solvents, are often good starting points.[11][14]
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[10]
-
Filtration: Hot filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Cooling and Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and allow the solvent to evaporate slowly and undisturbed at room temperature.[10] The slow decrease in solvent volume will gradually increase the concentration, leading to the formation of well-defined crystals over several days to weeks.
Alternative Crystallization Techniques:
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible.[15] The slow diffusion of the "poor" solvent's vapor into the solution containing the compound induces crystallization.[15]
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a denser solution of the compound in a "good" solvent.[15] Slow diffusion at the interface can lead to crystal growth.[15]
Data Acquisition: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[3]
The Instrument: The Diffractometer
Modern single-crystal X-ray diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[7] The X-rays are generated, filtered to produce monochromatic radiation, and collimated into a fine beam that irradiates the crystal.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a thin glass fiber or a loop and affixed to a goniometer head.[7]
-
Cryo-Cooling: The mounted crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[3][16] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset.[3]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.[7]
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[17][18]
-
Data Integration and Reduction: The collected diffraction images are processed to measure the intensity of each reflection.[7] These intensities are then corrected for various experimental factors, such as background noise and X-ray absorption.[7]
Structure Solution and Refinement
The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[19]
Solving the Phase Problem
For small molecules like the title compound, direct methods are typically employed to solve the phase problem.[19] These methods use statistical relationships between the reflection intensities to derive an initial set of phases.[19] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
Structure Refinement
Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process.[19] The goal of refinement is to adjust the atomic parameters (positions, thermal displacement parameters) to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[19]
The following diagram illustrates the iterative nature of crystal structure refinement.
Caption: The iterative cycle of crystallographic structure refinement.
Analysis of the Crystal Structure
With a fully refined crystal structure, a wealth of information can be extracted. As a case study, we will consider the published data for the closely related 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid.[1][14][20][21]
Molecular Conformation
The key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings.[3] In the crystal structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, this angle is reported to be 26.09 (4)°.[1][14][20] This deviation from planarity is influenced by the steric bulk of the substituents and the packing forces within the crystal lattice.[14] The benzyloxy group itself adopts a conformation with a C-O-C-C torsion angle of -175.9 (2)°.[1][14][20]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal is dictated by a network of intermolecular interactions. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the carboxylic acid groups form hydrogen-bonded dimers, a common motif for this functional group.[14][20][21] Specifically, pairs of O-H···O hydrogen bonds create R22(8) ring motifs.[14][20][21] These dimers are further linked by C-H···π interactions, forming molecular sheets.[14][20][21]
For the title compound, 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, one would anticipate a more complex hydrogen bonding network due to the presence of the amino group, which can act as a hydrogen bond donor. This could lead to the formation of chains or sheets held together by N-H···O, N-H···N, or O-H···N interactions, in addition to the carboxylic acid dimers.
Crystallographic Data Summary
The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. The following table presents the data for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid for illustrative purposes.[1][14][20]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆O₃ |
| Formula Weight | 304.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123 (3) |
| b (Å) | 5.8972 (12) |
| c (Å) | 18.234 (4) |
| β (°) | 94.87 (3) |
| Volume (ų) | 1511.4 (6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.337 |
| R-factor (R1) | 0.045 |
| wR2 (all data) | 0.128 |
Conclusion
The determination of the crystal structure of 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and intermolecular interactions. This technical guide has outlined the essential steps, from the crucial initial stages of synthesis and crystallization to the sophisticated processes of data collection, structure solution, and refinement. A thorough understanding of these principles and methodologies empowers researchers to elucidate the three-dimensional structures of novel compounds, a critical step in advancing the fields of drug discovery and materials science. The detailed structural information obtained from such studies forms the bedrock for understanding structure-property relationships and for the rational design of next-generation molecules with tailored functionalities.
References
-
Crystallization. (n.d.). LibreTexts. Retrieved from [Link]
-
Crystal Structure Determination & Refinement. (n.d.). Fiveable. Retrieved from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2020). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
-
Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]
-
An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. (2011). Journal of Chemical Sciences. Retrieved from [Link]
-
Data Collection for Crystallographic Structure Determination. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2023). IUCr Journals. Retrieved from [Link]
-
New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. Retrieved from [Link]
-
Data-collection strategies. (n.d.). IUCr Journals. Retrieved from [Link]
-
The Molecular Structure of Biphenyl and some of its Derivatives. II. (n.d.). SciSpace. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2025). RRI Digital Repository. Retrieved from [Link]
-
X-ray diffraction (XRD) patterns of terpolyimides based on... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. (2023). IUCr Journals. Retrieved from [Link]
-
Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. (2017). Organic Syntheses. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. (2021). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Applications of X-Ray Single Crystal Diffraction to Structure Determination. (n.d.). Open PRAIRIE. Retrieved from [Link]
- Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. (2015). Google Patents.
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2025). MDPI. Retrieved from [Link]
-
4'-(BENZYLOXY)[1,1'-BIPHENYL]-3-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved from [Link]
- Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. (2011). Google Patents.
-
Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). Future Science. Retrieved from [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. openmedscience.com [openmedscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]
- 9. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. sssc.usask.ca [sssc.usask.ca]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 17. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. fiveable.me [fiveable.me]
- 20. journals.iucr.org [journals.iucr.org]
- 21. RRI Digital Repository: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [dspace.rri.res.in]
